molecular formula C18H16FN3O4S B2602282 2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171977-83-5

2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2602282
M. Wt: 389.4
InChI Key: WKIPGJRLAKMEGG-UHFFFAOYSA-N
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Description

“2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide”, also known as Fubianezuofeng (FBEZF), is a novel bactericide . It exhibits considerable inhibition effects against rice bacterial leaf blight and leaf streak with half-maximal effective concentration (EC 50) values of 1.07 µg/mL and 7.14 µg/mL, respectively .


Chemical Reactions Analysis

The hydrolysis and photolysis kinetics of FBEZF in water were investigated in detail . The hydrolysis half-lives of FBEZF depending on pH, initial concentration, and temperature were (14.44 d at pH = 5; 1.60 d at pH = 7), (36.48 h at 1.0 mg L −1; 38.51 h at 5.0 mg L −1; and 31.51 h at 10.0 mg L −1 ), and (77.02 h at 15 °C; 38.51 h at 25 °C; 19.80 h at 35 °C; and 3.00 h at 45 °C), respectively .

Scientific Research Applications

  • Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition : One study highlights the use of related compounds in inhibiting PI3Kα and mTOR, which are critical in cancer cell growth and survival. These compounds show potential as anti-cancer agents (Stec et al., 2011).

  • Antibacterial Properties : Another research focus is on the synthesis of N-substituted derivatives of related compounds and their efficacy against Gram-negative and Gram-positive bacteria, indicating potential applications in fighting bacterial infections (Khalid et al., 2016).

  • Cytotoxic Activities : Some derivatives have been studied for their cytotoxic activities against cancer cell lines, like breast and colon cancer, revealing their potential in cancer treatment (Ghorab et al., 2015).

  • NMR Studies of Derivatives : There are studies focusing on the NMR analysis of derivatives, which is crucial in understanding their chemical structure and potential applications in various fields (Ying-jun, 2012).

  • Anti-Tumor Activities : Research into novel isoxazole compounds related to the chemical has shown promising anti-tumor activities, further emphasizing its potential in cancer therapy (Hao-fei, 2011).

  • Fungicide Applications : A study focused on the use of similar compounds as fungicides, particularly in agriculture, indicating their potential in crop protection (Linghu et al., 2015).

  • Antibacterial and Antifungal Activities : Compounds similar to 2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide have been studied for their antimicrobial properties against a range of bacterial and fungal strains (Parikh & Joshi, 2014).

  • Antimalarial and COVID-19 Drug Potential : Some studies have investigated the potential of similar compounds as antimalarial drugs and their possible application in treating COVID-19 (Fahim & Ismael, 2021).

  • Antimicrobial Activity of Sulfone Derivatives : Sulfone derivatives containing 1,3,4-oxadiazole moieties, closely related to the chemical , have shown significant antimicrobial activities against rice bacterial leaf blight, demonstrating potential in plant protection (Shi et al., 2015).

Future Directions

The research on FBEZF can be helpful for its safety assessment and increase the understanding of FBEZF in water environments . Further studies are needed to explore its potential applications and effects.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-27(24,25)15-8-4-13(5-9-15)11-17-21-22-18(26-17)20-16(23)10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIPGJRLAKMEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide

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